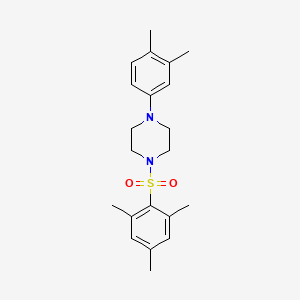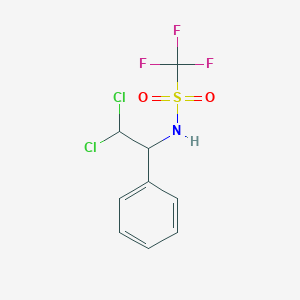![molecular formula C28H22BrF3N2O2 B11507506 11-(3-bromophenyl)-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507506.png)
11-(3-bromophenyl)-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“11-(3-bromophenyl)-3-(4-methylphenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “11-(3-bromophenyl)-3-(4-methylphenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, which undergo a series of reactions such as halogenation, Friedel-Crafts acylation, and cyclization to form the final product. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
“11-(3-bromophenyl)-3-(4-methylphenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions may vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential biological activity, such as its interaction with enzymes or receptors. It can serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound may have potential applications as a pharmaceutical agent. Its structure can be modified to enhance its pharmacological properties, such as its potency, selectivity, and bioavailability.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can contribute to the performance and functionality of these materials.
Mécanisme D'action
The mechanism of action of “11-(3-bromophenyl)-3-(4-methylphenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,e][1,4]diazepin Derivatives: These compounds share a similar core structure and may exhibit similar chemical properties and biological activities.
Phenyl-substituted Derivatives: Compounds with phenyl substituents may have comparable reactivity and applications.
Trifluoroacetyl Derivatives:
Uniqueness
The uniqueness of “11-(3-bromophenyl)-3-(4-methylphenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” lies in its specific combination of substituents and its potential to exhibit distinct chemical and biological properties. Its structure allows for diverse applications and the exploration of new research avenues.
Propriétés
Formule moléculaire |
C28H22BrF3N2O2 |
|---|---|
Poids moléculaire |
555.4 g/mol |
Nom IUPAC |
6-(3-bromophenyl)-9-(4-methylphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H22BrF3N2O2/c1-16-9-11-17(12-10-16)19-14-22-25(24(35)15-19)26(18-5-4-6-20(29)13-18)34(27(36)28(30,31)32)23-8-3-2-7-21(23)33-22/h2-13,19,26,33H,14-15H2,1H3 |
Clé InChI |
LHJPIRDZRCYIRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C(F)(F)F)C5=CC(=CC=C5)Br)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(2E)-3-phenylprop-2-enoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507424.png)

![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11507433.png)
![2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B11507446.png)
![(2Z)-2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B11507450.png)

![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(2,4,6-trimethylbenzoyl)benzamide](/img/structure/B11507467.png)
![Ethyl 4-{[(1-ethyl-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11507468.png)
![(5E)-1-(4-chlorophenyl)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11507482.png)
![3-(4-chlorophenyl)-11-(3-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507490.png)

![ethyl 1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11507495.png)
![N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B11507496.png)

